molecular formula C21H23N3O6 B2597474 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 891122-30-8

4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No.: B2597474
CAS No.: 891122-30-8
M. Wt: 413.43
InChI Key: RGBSAARVQOWMET-UHFFFAOYSA-N
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Description

4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the oxadiazole ring, along with the trimethoxyphenyl and isopropoxybenzamide moieties, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative. For example, the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with a suitable carboxylic acid derivative under acidic or basic conditions can yield the desired oxadiazole ring.

    Attachment of the Isopropoxy Group: The isopropoxy group can be introduced through an etherification reaction. This can be achieved by reacting the oxadiazole intermediate with isopropyl bromide in the presence of a base such as potassium carbonate.

    Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety. This can be accomplished by reacting the oxadiazole intermediate with 4-isopropoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation could yield carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential use as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial effects.

Comparison with Similar Compounds

4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can be compared with other oxadiazole derivatives, such as:

  • 5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole-2-thiol
  • 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide
  • 4-isopropoxy-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)aniline

These compounds share similar structural features but differ in their specific substituents and functional groups. The presence of the isopropoxy group and the benzamide moiety in this compound contributes to its unique chemical properties and biological activities, distinguishing it from other similar compounds.

Properties

IUPAC Name

4-propan-2-yloxy-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O6/c1-12(2)29-15-8-6-13(7-9-15)19(25)22-21-24-23-20(30-21)14-10-16(26-3)18(28-5)17(11-14)27-4/h6-12H,1-5H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGBSAARVQOWMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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